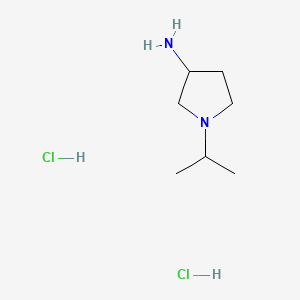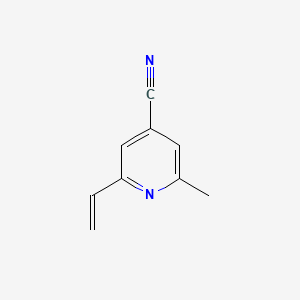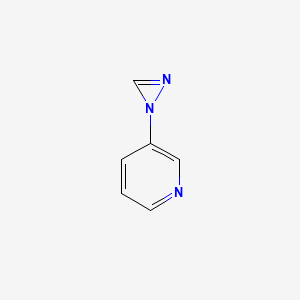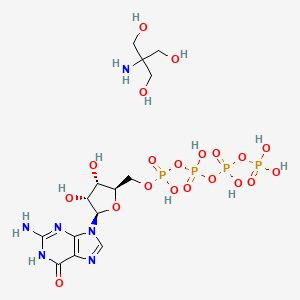
G-tetra-P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G-tetra-P is a useful research compound. Its molecular formula is C14H28N6O20P4 and its molecular weight is 724.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties in Diverse Systems : The study by McGovern et al. (2007) explored the photophysical properties of stacked G-tetrads in systems such as concentrated solutions of 5'-guanosine monophosphate and human telomeric DNA. These insights are crucial for understanding the behavior of G-tetrads in biological systems (McGovern et al., 2007).
Fluorescence Detection Strategies : Sproviero and Manderville (2014) highlighted the use of G-tetrads for fluorescence detection strategies. They demonstrated that replacing G nucleobases within G-tetrads with fluorescent residues can stabilize quadruplex folding and maintain aptamer function, which is vital for diagnostic applications (Sproviero & Manderville, 2014).
Superstructures Formation : Marsh and Henderson (1994) described the self-assembly of a telomeric oligonucleotide into large superstructures termed G-wires, enhancing our understanding of the structural potential of G-rich nucleic acids in biological systems (Marsh & Henderson, 1994).
Structural and Stability Insights : Gu, Leszczynski, and Bansal (1999) provided a new perspective on the structure and stability of Hoogsteen hydrogen-bonded G-tetrads. This research is significant for comprehending the internal formation of G-G pairs in G-tetrads (Gu, Leszczynski, & Bansal, 1999).
Electronics in Nanotechnologies : Sun, Varsano, and Di Felice (2016) investigated how the structure of G-tetrads affects their electronic properties, suggesting potential exploitation in nanotechnologies. They found a link between the structure and electronic properties, particularly in charge transfer parameters (Sun, Varsano, & Di Felice, 2016).
Excited State Properties in G-quadruplexes : Lech et al. (2015) explored the excited states of G-quadruplexes, which are relevant in nanomaterial applications and biological processes. They showed how different structural features influence exciton delocalization and photoinduced charge separation (Lech et al., 2015).
G-quadruplex Ligands in Drug Development : Zhang et al. (2017) focused on developing new G-quadruplex ligands for potential applications as targeted drugs and molecular probes. They employed click chemistry to generate squaraine-based G4 ligand derivatives, indicating future potential for high-throughput screening of G4 ligands or probes (Zhang et al., 2017).
Propiedades
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O17P4.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(29-9)1-28-34(22,23)31-36(26,27)32-35(24,25)30-33(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H,26,27)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHPDAAYQIAYON-GWTDSMLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N6O20P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746714 |
Source


|
| Record name | 5'-O-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}guanosine--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-27-0 |
Source


|
| Record name | 5'-O-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}guanosine--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Anilino-6'-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B561129.png)

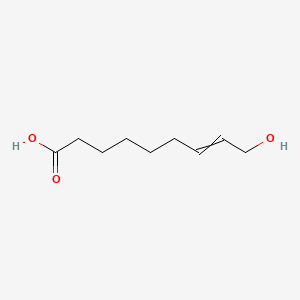
![(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B561133.png)
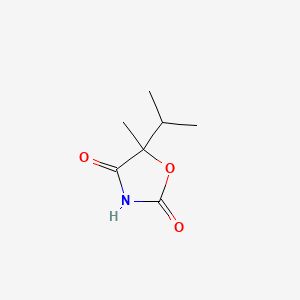
![2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B561136.png)
